Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
CAS No.: 105404-33-9
Cat. No.: VC7595845
Molecular Formula: C11H11NO3
Molecular Weight: 205.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105404-33-9 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.213 |
| IUPAC Name | methyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-5,8H,6H2,1H3,(H,12,13) |
| Standard InChI Key | JDKYMNFPRFYLKN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC2=CC=CC=C2NC1=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is characterized by a fused bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridone ring. The carbonyl group at position 2 and the carboxylate ester at position 3 contribute to its reactivity and potential intermolecular interactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |
| SMILES | COC(=O)C1CC2=CC=CC=C2NC1=O | |
| InChIKey | JDKYMNFPRFYLKN-UHFFFAOYSA-N | |
| Molecular Formula | ||
| Molecular Weight | 205.21 g/mol |
Synthesis and Manufacturing
One-Pot Two-Step Protocol
A novel synthesis method involves boronate complex-mediated N-dealkylative cyclization. Starting from 2-(2-(benzylamino)benzylidene)malonate, boron trifluoride diethyl etherate () facilitates a -hydride shift, triggering cyclization into the tetrahydroquinoline core. This method boasts an 82% yield and eliminates intermediate purification, aligning with green chemistry principles.
Reaction Scheme:
Comparative Synthesis Routes
While alternative routes exist for ethyl analogs (e.g., ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, CAS 26906-40-1), these typically involve multi-step alkylation and oxidation sequences, resulting in lower yields (~65%) . The methyl derivative’s synthesis is more efficient due to boronate stabilization of intermediates.
Physicochemical Properties
Solubility and Stability
Solubility data for the methyl ester remain unreported, though its ethyl analog exhibits a density of 1.198 g/cm³ and a boiling point of 387.6°C . The methyl group’s smaller size likely reduces steric hindrance, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Spectroscopic Data
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IR Spectroscopy: Expected peaks include at ~1700 cm⁻¹ (ester and ketone) and at ~3300 cm⁻¹.
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NMR: NMR would show resonances for the aromatic protons (δ 6.8–7.5 ppm), methyl ester (δ 3.7 ppm), and methylene groups (δ 2.5–3.2 ppm).
| Desired Concentration (mM) | Mass Required (mg) per 1 mL DMSO |
|---|---|
| 10 | 2.05 |
| 50 | 10.26 |
| 100 | 20.52 |
Calculations assume a molecular weight of 205.21 g/mol.
In Vivo Formulation
A typical formulation for animal studies involves:
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Dissolving 10 mg of the compound in 100 μL DMSO.
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Adding 300 μL PEG300 and 50 μL Tween 80.
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Diluting with 550 μL water to achieve a clear solution.
This protocol ensures stability and bioavailability, critical for pharmacokinetic studies.
Comparative Analysis with Related Derivatives
| Property | Methyl Ester (CAS 105404-33-9) | Ethyl Ester (CAS 26906-40-1) | Carboxylic Acid (CAS 813424-02-1) |
|---|---|---|---|
| Molecular Formula | |||
| Molecular Weight | 205.21 g/mol | 219.24 g/mol | 205.21 g/mol |
| Boiling Point | Not reported | 387.6°C | Not reported |
| Key Functional Groups | Ester, ketone | Ester, ketone | Carboxylic acid, ketone |
The ethyl ester’s higher molecular weight marginally reduces solubility, while the carboxylic acid derivative offers potential for salt formation .
Future Research Directions
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Biological Screening: Systematic evaluation against microbial and cancer cell lines.
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Structural Optimization: Introducing halogens or amino groups to enhance potency.
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Green Synthesis: Scaling the boronate-mediated method while minimizing solvent waste.
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